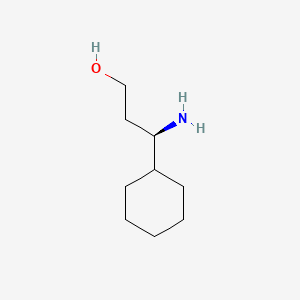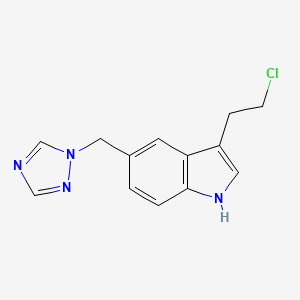
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2
Descripción general
Descripción
Isotope labelled 4-(Benzyloxy)-3-methoxy-benzyl Alcohol is an intermediate in the synthesis of gemifloxacin ,an third generation fluorinated quinolone antibacterial.
Aplicaciones Científicas De Investigación
Oxidative Debenzylation
- 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids. This compound can be hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), making it useful in chemical synthesis where selective protection and deprotection of functional groups are required (Yoo, Kim Hye, & Kyu, 1990).
Photocatalytic Oxidation
- Benzyl alcohol derivatives like 4-methoxybenzyl alcohol have been subjected to photocatalytic oxidation to their corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere. This process is significant in the field of green chemistry for the conversion of organic compounds using light (Higashimoto et al., 2009).
Protecting Group in Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, has been introduced for use in organic synthesis. This group is stable under oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers with DDQ (Crich, Li, & Shirai, 2009).
Synthesis of l-Glutamates
- Derivatives of 4-(benzyloxy)-3-methoxy-benzyl alcohol have been used in the synthesis of optically pure 3,4-disubstituted l-glutamates, indicating its importance in the synthesis of bioactive molecules (Dauban, Chiaroni, Riche, & Dodd, 1996).
Oxidation Reactions
- Methoxy substituted benzyl phenyl sulfides, similar in structure to 4-(benzyloxy)-3-methoxy-benzyl alcohol, have been used to study different oxidation mechanisms. These compounds help distinguish between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).
Catalytic Oxidation Studies
- The catalyzed aerobic oxidation of benzyl alcohol derivatives has been investigated, where product selectivity depends on the nature and position of substituents, highlighting the importance of these derivatives in studying catalytic processes (Buffin, Belitz, & Verbeke, 2008).
Propiedades
IUPAC Name |
dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXFVPMVYQICB-KBMKNGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
